molecular formula C19H11Cl2N3O2S B11219919 (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11219919
M. Wt: 416.3 g/mol
InChI Key: MFPQUKKCWQGKRY-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a thiazole ring, and chlorinated phenyl and imino groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Chlorination: The chlorinated phenyl group can be introduced through a halogenation reaction using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized derivatives with modified thiazole rings.

    Reduction: Amino derivatives with reduced imino groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Material Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Medicine:

    Drug Development: The compound is being explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Dye and Pigment Production: The chromene core can be modified to produce dyes and pigments with desirable color properties.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

    (2Z)-6-chloro-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide analogs: These compounds share the same core structure but differ in the substituents on the phenyl, thiazole, or chromene rings.

    Other Chromene Derivatives: Compounds with similar chromene cores but different functional groups, such as flavonoids and coumarins.

Uniqueness:

    Structural Complexity: The presence of multiple functional groups and rings in this compound makes it structurally unique compared to simpler chromene derivatives.

    Biological Activity: Its combination of antimicrobial and anticancer activities sets it apart from other chromene derivatives that may only exhibit one type of biological activity.

Properties

Molecular Formula

C19H11Cl2N3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

6-chloro-2-(3-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C19H11Cl2N3O2S/c20-12-2-1-3-14(10-12)23-18-15(17(25)24-19-22-6-7-27-19)9-11-8-13(21)4-5-16(11)26-18/h1-10H,(H,22,24,25)

InChI Key

MFPQUKKCWQGKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4

Origin of Product

United States

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